(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal
Description
(2E)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal is a hydrazone derivative characterized by a planar conjugated system. Its structure features:
- A 2-chlorophenyl group at the hydrazinylidene position.
- A phenyl group at the 3-oxo position.
- An E-configuration at the α,β-unsaturated ketone double bond, which influences its reactivity and intermolecular interactions.
This compound is synthesized via condensation reactions between aryl diazonium salts and β-diketones or related precursors.
Properties
IUPAC Name |
(E)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,19H/b14-10+,18-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPKFPFJGFROM-YECOALBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal , also known by its CAS number 339279-47-9 , is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 286.72 g/mol. The structure features a hydrazone linkage, which is known for contributing to various biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.72 g/mol |
| CAS Number | 339279-47-9 |
| Melting Point | Not available |
Anticancer Potential
Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it induces apoptosis in human leukemia cells, likely through the activation of caspase pathways and modulation of mitochondrial membrane potential .
Case Study: Cytotoxicity in K562 Cells
In a specific study, the compound was tested against K562 cells (a human chronic myelogenous leukemia cell line). The results showed a dose-dependent increase in cell death, with an IC50 value indicating effective cytotoxicity at low concentrations . The mechanism appears to involve oxidative stress and disruption of cellular thiol levels.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary tests showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The underlying mechanisms may include disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Positive |
| Escherichia coli | Positive |
| Bacillus cereus | Negative |
| Proteus mirabilis | Negative |
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Oxidative Stress : Generation of reactive oxygen species (ROS) that damage cellular components.
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal exhibit promising anticancer properties. The hydrazone moiety is known for its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of hydrazones can induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer agents .
Anticonvulsant Properties
The compound's structural characteristics align with those of known anticonvulsants. Preliminary studies on related hydrazones have shown efficacy in reducing seizure activity in animal models. This suggests that this compound could be explored further for its potential use in treating epilepsy and other seizure disorders .
Synthesis of Novel Materials
This compound can serve as a precursor for synthesizing novel materials. Its ability to form stable complexes with metal ions opens avenues for developing coordination compounds that may have applications in catalysis and materials engineering .
Photovoltaic Applications
Recent investigations into the optical properties of hydrazone derivatives indicate potential applications in organic photovoltaics. The compound's ability to absorb light and facilitate charge transfer processes positions it as a candidate for enhancing the efficiency of solar cells .
Synthesis of Other Compounds
As a versatile intermediate, this compound can be utilized in the synthesis of various other chemical entities, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that can lead to the development of new compounds with tailored biological activities .
Case Studies
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Physicochemical Properties
Solubility and Stability
- Electron-withdrawing groups (e.g., –Cl, –CF3) increase crystallinity and reduce solubility in polar solvents.
- Thiophene substitution () improves solubility in organic solvents due to reduced polarity compared to phenyl groups.
- Oxime derivatives () exhibit higher thermal stability, with melting points exceeding 400 K in some cases.
Spectroscopic Features
- IR Spectroscopy : All analogs show C=O stretching vibrations near 1680–1700 cm⁻¹ and N–H stretches at 3200–3400 cm⁻¹.
- ¹H NMR : Hydrazone NH protons resonate at δ 12–14 ppm, while aldehyde protons appear at δ 9.5–10.5 ppm.
Functional Differences
- Material Science Applications : Trifluoromethyl derivatives () are used in optoelectronic devices due to their high thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
